5-Butyl-6-propyl-2-thiouracil

ADME Prediction Lipophilicity Thiouracil SAR

5-Butyl-6-propyl-2-thiouracil (CAS 100051-37-4) is a synthetic 2-thiouracil derivative characterized by dual alkylation at the 5- and 6-positions of the pyrimidine ring. Its structure—featuring a butyl chain at C5 and a propyl chain at C6—significantly increases lipophilicity (computed XLogP3 = 2.7) compared to the clinically used antithyroid drug propylthiouracil (PTU, 6-propyl-2-thiouracil, XLogP3 = 0.8).

Molecular Formula C11H18N2OS
Molecular Weight 226.34 g/mol
CAS No. 100051-37-4
Cat. No. B3044415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-6-propyl-2-thiouracil
CAS100051-37-4
Molecular FormulaC11H18N2OS
Molecular Weight226.34 g/mol
Structural Identifiers
SMILESCCCCC1=C(NC(=S)NC1=O)CCC
InChIInChI=1S/C11H18N2OS/c1-3-5-7-8-9(6-4-2)12-11(15)13-10(8)14/h3-7H2,1-2H3,(H2,12,13,14,15)
InChIKeyVURDXXXEUABMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyl-6-propyl-2-thiouracil (CAS 100051-37-4): A Lipophilic Thiouracil for Analytical Standards and Deiodinase Research


5-Butyl-6-propyl-2-thiouracil (CAS 100051-37-4) is a synthetic 2-thiouracil derivative characterized by dual alkylation at the 5- and 6-positions of the pyrimidine ring. Its structure—featuring a butyl chain at C5 and a propyl chain at C6—significantly increases lipophilicity (computed XLogP3 = 2.7) compared to the clinically used antithyroid drug propylthiouracil (PTU, 6-propyl-2-thiouracil, XLogP3 = 0.8) [1][2]. This compound belongs to the thionamide class of thyreostatic agents and, based on class-level knowledge, is expected to inhibit thyroid peroxidase (TPO) and type 1 iodothyronine deiodinase (DIO1), though direct experimental data for this specific congener remain sparse [3].

Why 5-Butyl-6-propyl-2-thiouracil Cannot Be Replaced by Common Thyreostatic Analogs


Alkyl substitution patterns on the 2-thiouracil scaffold are not interchangeable, as they dictate both chromatographic behavior and biological target engagement. The reference thyreostatic drug propylthiouracil (PTU) carries only a single propyl group at C6 and exhibits low lipophilicity (XLogP3 = 0.8), whereas 5-butyl-6-propyl-2-thiouracil presents a more hydrophobic surface and greater conformational flexibility (5 rotatable bonds vs. 2 for PTU) [1][2]. These differences have direct analytical consequences: in reversed-phase LC-MS/MS systems, retention times and matrix effects of dual-alkylated thiouracils diverge substantially from those of PTU, methylthiouracil, or phenylthiouracil, making simple substitution hazardous for quantitative method validation [3]. Moreover, structure-activity relationship (SAR) studies on related compounds demonstrate that a butyl group at the 5-position modulates deiodinase inhibition potency relative to the parent scaffold, confirming that identity at the 5- and 6-positions is not a trivial variable [4].

Quantitative Differentiation Evidence for 5-Butyl-6-propyl-2-thiouracil Procurement


Lipophilicity Advantage Over the Clinical Standard Propylthiouracil

The target compound's computed XLogP3 is 2.7, which represents a 3.4-fold increase on a logarithmic scale compared to propylthiouracil (PTU), the most common mono-alkylated reference standard (XLogP3 = 0.8) [1][2]. This value indicates substantially higher partitioning into non-polar phases, a critical parameter for reversed-phase chromatography method development and for modeling passive membrane permeability in biological systems.

ADME Prediction Lipophilicity Thiouracil SAR

Increased Conformational Flexibility Relative to Propylthiouracil

5-Butyl-6-propyl-2-thiouracil possesses 5 rotatable bonds compared to 2 for propylthiouracil, reflecting its dual alkyl substitution [1][2]. This increased flexibility affects its entropic binding profile and substantially alters its gas-phase collision cross-section, leading to distinct ion mobility and fragmentation patterns in mass spectrometry.

Molecular Descriptors Structural Differentiation Thiouracil Derivatives

Certified Reference Material Status Under ISO 17034

5-Butyl-6-propyl-2-thiouracil is available as a certified reference material (CRM) produced in accordance with ISO 17034:2016 general requirements for the competence of reference material producers, as documented by CATO Research Chemicals [1]. In contrast, common thyreostatic reference standards such as propylthiouracil and methylthiouracil are often supplied as pharmaceutical secondary standards or research-grade chemicals without comprehensive metrological traceability.

Analytical Quality Control Reference Standards ISO 17034

Close Analogy to a Known Antithyroid Agent with a Validated Research Pedigree

A primary study comparing the anti-thyroid activity and coordination chemistry of 5-butyl-6-methyl-2-thiouracil alongside 6-propyl-2-thiouracil and 5-iodo-2-thiouracil provides the closest available experimental framework [1]. In a rat liver homogenate assay measuring T4 5'-monodeiodinase inhibition, the related 5-n-butyl-6-methyl-thiouracil exhibited 1.3 times the inhibitory activity of unsubstituted 2-thiouracil, while propylthiouracil exhibited 2.5 times the activity [2]. Although not the identical compound, this confirms that 5-butyl-6-alkyl-2-thiouracils retain thyreostatic activity and that the 5-butyl group contributes to the inhibition mechanism.

Thyroid Peroxidase Inhibition Structure-Activity Relationship Thiouracil Pharmacology

Structural Basis for Differentiation in Drug Residue Monitoring Programs

According to technical documentation, 5-butyl-6-propyl-2-thiouracil has been used as a reference material during the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for detecting thyreostatic drug residues in animal feed and biological matrices [1]. By contrast, the common internal standards used for thyreostat panels—such as 6-propyl-D5-2-thiouracil or dimethylthiouracil—are structurally less distinct, which can compromise chromatographic resolution and method selectivity when analyzing complex post-derivatization extracts.

Food Safety Thyreostatic Drug Residues LC-MS/MS Method Development

High-Priority Application Scenarios for 5-Butyl-6-propyl-2-thiouracil


Confirmatory LC-MS/MS Method Development for Thyreostats in Food-Producing Animals

This compound's combination of distinct MRM transitions and reversed-phase retention behavior makes it suitable as a chromatographically resolved internal standard in multi-analyte methods targeting thiouracil, methylthiouracil, propylthiouracil, tapazole, and phenylthiouracil. Its higher lipophilicity (XLogP3 = 2.7) relative to target analytes reduces the risk of analyte co-elution in standard gradient methods employing C18 columns [1]. Procurement of the CRM-grade product supports method validation under Commission Decision 2002/657/EC.

In Vitro Pharmacology Studies Investigating 5-Alkyl-Thiouracil Structure-Activity Relationships

For academic and industrial laboratories mapping the SAR landscape of thiouracil derivatives, this compound fills a specific gap between 5-butyl-6-methyl-2-thiouracil (tested in 5'-deiodinase assays showing 1.3× activity relative to thiouracil) and 6-propyl-2-thiouracil (2.5× activity) [2]. Its procurement enables head-to-head experimental comparisons that can isolate the contribution of the 6-propyl group from the 5-butyl group to inhibition potency and selectivity.

Lipophilicity-Dependent Bioavailability and Permeability Modeling

With a computed XLogP3 of 2.7 versus 0.8 for propylthiouracil [1], this compound serves as a tool compound to experimentally test the hypothesis that dual-alkylated thiouracils exhibit enhanced passive intestinal absorption or blood-brain barrier penetration. It is particularly relevant for groups developing centrally-acting thyreostatic agents or assessing the toxicokinetics of thiouracil residues in edible tissues.

Certified Reference Material for Accredited Food Safety and Anti-Doping Laboratories

The availability of this compound as an ISO 17034 CRM directly addresses the accreditation requirements of laboratories testing thyreostatic residues in bovine urine, porcine muscle, or milk [3]. Unlike the more common but non-CRM propylthiouracil reference standards, its robust metrological documentation supports compliance with ISO/IEC 17025:2017 and strengthens the legal defensibility of residue violation findings.

Quote Request

Request a Quote for 5-Butyl-6-propyl-2-thiouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.